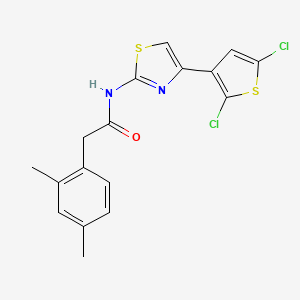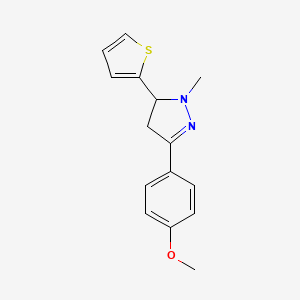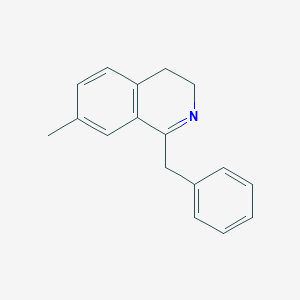
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiophene derivative with a thioamide under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,4-dimethylphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound could be studied for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: Thiazole derivatives can be used in the development of pesticides and herbicides.
Pharmaceuticals: These compounds are often used as intermediates in the synthesis of more complex pharmaceutical agents.
作用机制
The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, nucleic acids, or cell membranes, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and their derivatives.
Acetamide Derivatives: Compounds such as N-phenylacetamide, N-(2,4-dimethylphenyl)acetamide.
Uniqueness
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide is unique due to the specific combination of functional groups and the potential biological activities arising from this structure. Its dichlorothiophene and dimethylphenyl groups may confer distinct chemical and biological properties compared to other thiazole or acetamide derivatives.
属性
分子式 |
C17H14Cl2N2OS2 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H14Cl2N2OS2/c1-9-3-4-11(10(2)5-9)6-15(22)21-17-20-13(8-23-17)12-7-14(18)24-16(12)19/h3-5,7-8H,6H2,1-2H3,(H,20,21,22) |
InChI 键 |
DIPAZWOTLVDCLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14126943.png)
![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)



![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)

